molecular formula C12H24Cl3N5 B12316050 N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride

Cat. No.: B12316050
M. Wt: 344.7 g/mol
InChI Key: DHHJHAAKLBKOER-UHFFFAOYSA-N
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Description

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is a synthetic organic compound characterized by a seven-membered azepane ring substituted with a methyl group and a 4-aminopyrimidin-2-ylmethyl moiety. Its trihydrochloride salt form enhances aqueous solubility and stability, making it suitable for biological and pharmacological applications . The azepane ring, a less conformationally constrained structure compared to six-membered analogs like piperidine, may confer unique binding properties.

Properties

Molecular Formula

C12H24Cl3N5

Molecular Weight

344.7 g/mol

IUPAC Name

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine;trihydrochloride

InChI

InChI=1S/C12H21N5.3ClH/c1-17(10-3-2-6-14-7-4-10)9-12-15-8-5-11(13)16-12;;;/h5,8,10,14H,2-4,6-7,9H2,1H3,(H2,13,15,16);3*1H

InChI Key

DHHJHAAKLBKOER-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC=CC(=N1)N)C2CCCNCC2.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminopyrimidine with formaldehyde and N-methylazepane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The final product is often obtained as a trihydrochloride salt to improve its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic effects, particularly in the treatment of cancer and other proliferative diseases. The following sections outline its applications based on recent research findings.

Anticancer Activity

Research has demonstrated that N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride exhibits significant anticancer properties.

  • Mechanism of Action : The compound functions by inhibiting specific protein kinases involved in cell cycle regulation, such as CDK4 and CDK6, which are crucial for cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines .
  • Case Study : In a study involving acute myeloid leukemia (AML) cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects at low concentrations .
Cell LineIC50 (µM)Effect Observed
MV4-11 (AML)0.25Significant apoptosis
MCF7 (Breast)40Cytotoxic effects observed
A549 (Lung)60Moderate inhibition

Modulation of Protein Kinase Activity

The compound has been shown to modulate protein kinase activity, which is vital for various cellular processes including growth and metabolism. This modulation can be leveraged for therapeutic interventions in diseases characterized by dysregulated kinase activity.

  • Study Findings : A study demonstrated that introducing the compound into cells resulted in altered phosphorylation patterns of key signaling proteins, indicating its potential as a therapeutic agent in conditions like cancer and diabetes .

Pharmacological Applications

Beyond oncology, this compound has potential applications in other areas of pharmacology.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus66 µM
Escherichia coli100 µM

Studies have indicated that derivatives similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, suggesting a possible role in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The azepane ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Key Comparisons:

Hoechst-33342 (Bisbenzimidazole Trihydrochloride):

  • Structure: Contains two benzimidazole rings linked via a piperazine group, forming a trihydrochloride salt.
  • Application: Widely used as a fluorescent DNA stain due to its bisbenzimidazole motif, which intercalates into AT-rich regions of DNA .
  • Contrast: Unlike the target compound, Hoechst-33342 lacks a pyrimidine or azepane system, relying on benzimidazole for DNA interaction. Its trihydrochloride form improves membrane permeability but may exhibit cytotoxicity at high concentrations.

Application: Membrane-impermeant nucleic acid stain, often used in viability assays. Contrast: PI’s charge and lack of a heterocyclic amine backbone limit its utility in intracellular targeting compared to the azepane-pyrimidine hybrid structure of the target compound .

Physicochemical Properties

Property Target Compound Hoechst-33342 Propidium Iodide
Solubility (aq.) High (trihydrochloride) High (trihydrochloride) Moderate (iodide salt)
Molecular Weight ~380 g/mol (estimated) 615.9 g/mol 668.4 g/mol
Key Functional Groups Azepane, pyrimidine Benzimidazole, piperazine Phenanthridinium, iodide

Research Findings and Pharmacological Potential

Target Compound Advantages

  • Enhanced Solubility: The trihydrochloride salt form improves bioavailability compared to neutral analogs, as seen in other research compounds like Hoechst-33342 .
  • Structural Flexibility: The azepane ring’s conformational variability may reduce off-target effects compared to rigid scaffolds like benzimidazole.

Limitations and Challenges

  • Synthetic Complexity: The azepane-pyrimidine hybrid requires multi-step synthesis, increasing production costs.
  • Stability in Biological Media: While the trihydrochloride form enhances stability, degradation via hepatic metabolism remains a concern.

Biological Activity

N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring and an azepane structure, which are both significant in various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}Cl3_3N5_5. The compound's structure consists of:

  • Pyrimidine moiety : A six-membered ring containing nitrogen atoms, which is often involved in biological activity.
  • Azepane ring : A seven-membered saturated ring that contributes to the compound's pharmacokinetic properties.
PropertyValue
Molecular Weight303.69 g/mol
SolubilitySoluble in water
Melting PointNot specified
pKaNot specified

Research indicates that this compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound may act as an inhibitor or modulator of certain biological pathways, potentially influencing cell signaling mechanisms.

Anticancer Activity

Studies have suggested that compounds with pyrimidine structures can exhibit anticancer properties. For instance, the inhibition of NF-kappa B signaling has been associated with the suppression of tumor growth in various cancer models. This compound's ability to inhibit NF-kappa B may contribute to its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies have shown that similar compounds demonstrate antimicrobial effects against various pathogens. The structural features of this compound suggest it may possess similar properties, although specific data on this compound's efficacy against bacteria or fungi remain limited .

Case Studies

  • Study on Cell Line Inhibition :
    • A study evaluated the effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell viability ,
AntimicrobialGrowth inhibition of S. aureus
NF-kappa B InhibitionPotential tumor suppression

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